
3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid, or 3-CFHBA, is a synthetic compound that has been studied for its potential applications in scientific research. It is an analog of 3-hydroxybutanoic acid (3HBA), a naturally occurring compound that is found in many organisms, including humans. 3-CFHBA has a wide range of potential applications in scientific research due to its unique properties, such as its ability to act as an inhibitor of certain enzymes, its biocompatibility, and its low toxicity.
Aplicaciones Científicas De Investigación
3-CFHBA has a wide range of potential applications in scientific research. It has been used as an inhibitor of certain enzymes, such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. It has also been used as a substrate for the study of certain enzymes, such as aldose reductase, which is involved in the metabolism of sugars. In addition, 3-CFHBA has been studied for its potential use in drug delivery systems, as it has been shown to be biocompatible and non-toxic.
Mecanismo De Acción
The exact mechanism of action of 3-CFHBA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, by binding to their active sites and preventing them from catalyzing their reactions. It is also believed to act as a substrate for certain enzymes, such as aldose reductase, by binding to their active sites and allowing them to catalyze their reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFHBA have not been extensively studied. However, studies have shown that it is biocompatible and non-toxic, making it a potential candidate for use in drug delivery systems. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-CFHBA in laboratory experiments include its low toxicity, its biocompatibility, and its ability to act as an inhibitor or substrate of certain enzymes. The main limitation of using 3-CFHBA in laboratory experiments is that its exact mechanism of action is not yet fully understood.
Direcciones Futuras
The potential future directions for 3-CFHBA include further research into its mechanism of action, its potential use in drug delivery systems, and its potential applications in other areas of scientific research. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential uses. Finally, further research into its advantages and limitations for laboratory experiments could lead to improved methods for its use in scientific research.
Métodos De Síntesis
3-CFHBA can be synthesized in a variety of ways, but the most common method involves the reaction of 2-chlorophenol and 3-fluorohydroxybutanoic acid. The reaction is typically performed in an aqueous solution at a pH of 5-7. The resulting product is a white crystalline solid, which can be purified by recrystallization.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-2-fluoro-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-10(15,8(12)9(13)14)6-4-2-3-5-7(6)11/h2-5,8,15H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFJRFOLZJDSPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(C(=O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)
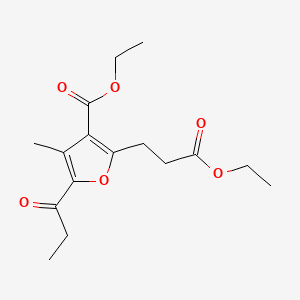
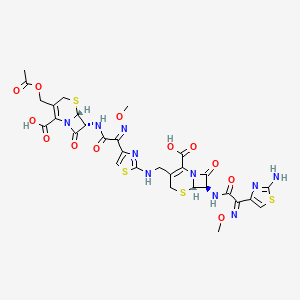
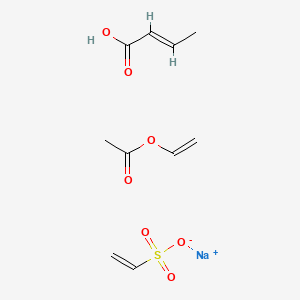
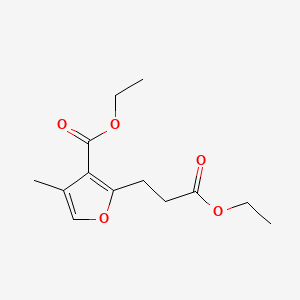
![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)
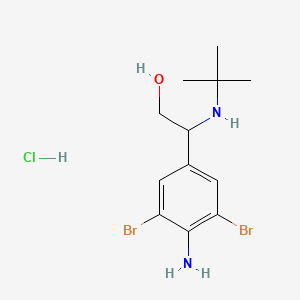
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
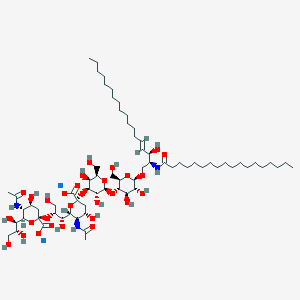
![Benzo[1,2-c:6,5-c']bis[1,2]oxazole](/img/structure/B570655.png)

![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)